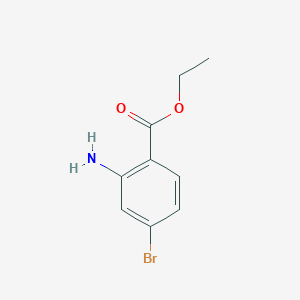

Ethyl 2-amino-4-bromobenzoate

Description

Contextual Significance in Synthetic Chemistry

The primary significance of Ethyl 2-amino-4-bromobenzoate in synthetic chemistry lies in its role as a valuable intermediate. activate-scientific.com Its substituted benzene ring serves as a scaffold upon which chemists can build intricate molecules, particularly heterocyclic compounds. The methyl analog, mthis compound, is widely used in the production of agrochemicals and dyes and as a foundational component for synthesizing various complex structures through substitution reactions. activate-scientific.com

The strategic placement of the amino, bromo, and ester functionalities allows for a range of selective chemical transformations. Most notably, compounds of this class are key precursors for the synthesis of quinazolines and their derivatives. For instance, the cyclocondensation of mthis compound with cyanamide is a well-established method for creating the 2-amino-7-bromo-1H-quinazolin-4-one core, a privileged structure in medicinal chemistry. The utility of this compound extends to the formation of other fused heterocyclic systems, making it a key component in the construction of diverse chemical libraries for screening and development purposes. chemsrc.comgoogle.com

Overview of Functional Group Reactivity in Substituted Benzoate Esters

The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups: the primary aromatic amine (-NH₂), the aryl bromide (-Br), and the ethyl ester (-COOEt). Each site offers a handle for specific chemical modifications.

The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions. Crucially, it is one of the key functionalities involved in cyclization reactions to form nitrogen-containing heterocycles.

The bromine atom attached to the aromatic ring is a versatile functional group. It can be substituted by various nucleophiles through nucleophilic aromatic substitution, although this often requires activating conditions. More significantly, it serves as an excellent handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig amination, and Sonogashira couplings can be employed at this position to form new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity. shachemlin.com

The ethyl ester group can undergo several classic carboxylate transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-4-bromobenzoic acid. fluorochem.co.uk Alternatively, the ester can be reduced using powerful reducing agents like lithium aluminum hydride to furnish the corresponding primary alcohol. cymitquimica.com This group can also participate in condensation reactions with appropriate nucleophiles.

This combination of reactive sites allows for sequential and controlled modifications, making this compound a highly adaptable building block in multistep organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical identifiers for the compound.

| Property | Value | Source(s) |

| CAS Number | 117323-99-6 | activate-scientific.comfluorochem.co.ukcymitquimica.com |

| Molecular Formula | C₉H₁₀BrNO₂ | activate-scientific.com |

| Molecular Weight | 244.09 g/mol | activate-scientific.comcymitquimica.com |

| Appearance | Oil | prepchem.com |

| Purity | ≥98% | cymitquimica.com |

| InChI Key | NZNZIJUVSOCRDQ-UHFFFAOYSA-N | fluorochem.co.ukcymitquimica.com |

Table 2: Representative Research Application

This table details a key synthetic application representative of the reactivity of aminobromobenzoate esters, using the closely related methyl analog. The reaction demonstrates the utility of this scaffold in constructing complex heterocyclic systems.

| Reaction Name | Reactants | Conditions | Product | Yield | Research Focus | Source(s) |

| Cyclocondensation | 1. Methyl 2-amino-4-bromobenzoate2. Cyanamide | 4M HCl in 1,4-dioxane, heated first at 70°C for 2 hours, then at 100°C for 1 hour. | 2-Amino-7-bromo-1H-quinazolin-4-one | Not specified, but widely reported method. | Synthesis of heterocyclic cores for medicinal chemistry. |

Compound Index

Properties

IUPAC Name |

ethyl 2-amino-4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNZIJUVSOCRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2-amino-4-bromobenzoate

Direct Esterification Routes

Direct esterification represents the most straightforward approach to synthesizing Ethyl 2-amino-4-bromobenzoate, typically involving the reaction of the corresponding carboxylic acid with ethanol.

Esterification of 2-amino-4-bromobenzoic acid with ethanol

The classic method for converting a carboxylic acid into an ester is the Fischer-Speier esterification, or simply Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.combyjus.com For the synthesis of this compound, this involves reacting 2-amino-4-bromobenzoic acid with an excess of ethanol, which often serves as both the reactant and the solvent. chemistrysteps.com

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of ethanol is typically used. masterorganicchemistry.comchemistrysteps.com Common acid catalysts for this process include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.com The oxygen atom of the ethanol molecule then performs a nucleophilic attack on this activated carbonyl carbon. byjus.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the final ethyl ester product. masterorganicchemistry.comchemistrysteps.com

A typical laboratory procedure would involve dissolving 2-amino-4-bromobenzoic acid in anhydrous ethanol, adding a catalytic amount of concentrated sulfuric acid, and refluxing the mixture for several hours until the reaction reaches completion. operachem.com

Acid-catalyzed esterification using hydrogen chloride gas

An alternative strong acid catalyst for esterification is dry hydrogen chloride (HCl) gas. prepchem.com In this variant, gaseous HCl is bubbled through a solution of the carboxylic acid precursor in absolute ethanol. prepchem.com The HCl protonates the carbonyl group, activating it for nucleophilic attack by ethanol in a manner analogous to catalysis by sulfuric acid. chemistrysteps.com

This method was employed in a synthesis starting from the N-acetylated precursor, 2-acetylamino-4-bromobenzoic acid. The procedure involved cooling a solution of the starting material in absolute ethanol to 0°C and saturating it with a stream of dry hydrogen chloride gas. prepchem.com The subsequent heating of this solution under reflux drives the esterification process. prepchem.com The use of gaseous HCl provides an anhydrous acidic environment, which is favorable for driving the esterification equilibrium forward.

Esterification from 2-acetylamino-4-bromobenzoic acid

Protecting the reactive amino group is a common strategy in the synthesis of amino-substituted aromatic compounds. In one documented synthesis of this compound, the starting material used is 2-acetylamino-4-bromobenzoic acid, where the amino group is protected by an acetyl group. prepchem.com

This approach serves a dual purpose: the esterification of the carboxylic acid and the deprotection of the amino group occur concurrently under the strongly acidic reaction conditions. The synthesis involves dissolving 2-acetylamino-4-bromobenzoic acid in absolute ethanol and saturating the solution with dry hydrogen chloride gas at a low temperature before refluxing for an extended period. prepchem.com The acidic conditions facilitate both the ester formation and the hydrolysis of the amide (acetyl) group to reveal the free amine. After the reaction, a workup procedure involving neutralization with an aqueous sodium bicarbonate solution is performed to isolate the final product, this compound, which was obtained as an oil with a 21% yield. prepchem.com

| Parameter | Details |

|---|---|

| Starting Material | 2-acetylamino-4-bromobenzoic acid (119 g, 0.461 mol) |

| Reagents | Absolute ethanol (3 L), dry hydrogen chloride gas |

| Conditions | Cool to 0°C, saturate with HCl gas, then reflux for 24 hours |

| Workup | Evaporation, neutralization with aq. NaHCO₃, extraction with chloroform |

| Product | This compound (23.8 g) |

| Yield | 21% |

Pathways from Related Aromatic Precursors

Besides direct esterification, this compound can be prepared through multi-step pathways starting from related aromatic compounds.

Conversion from 2-amino-4-bromobenzoic acid

An alternative to direct acid-catalyzed esterification is a two-step procedure that proceeds via an acyl chloride intermediate. This method enhances the reactivity of the carboxyl group. In the first step, 2-amino-4-bromobenzoic acid would be converted into its more reactive derivative, 2-amino-4-bromobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).

However, the free amino group can react with thionyl chloride, necessitating the use of a protecting group, as seen in the synthesis from 2-acetylamino-4-bromobenzoic acid. prepchem.com Assuming the amino group is suitably protected, the resulting acyl chloride can then be reacted with ethanol in the second step. This reaction is typically rapid and high-yielding, as the acyl chloride is a much more potent electrophile than the parent carboxylic acid. The ethanol acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the ethyl ester.

Potential Derivatization from Mthis compound Precursors

This compound can potentially be synthesized from its corresponding methyl ester, Mthis compound, through a process known as transesterification. This precursor, the methyl ester, is a known compound in chemical literature. nih.govsigmaaldrich.com

Oxidative Ring-Opening Strategies

Synthesis via oxidative ring-opening of 3-aminoindazoles with alcohols

A significant synthetic methodology for producing this compound is through the oxidative ring-opening of 3-aminoindazoles in the presence of an alcohol. This reaction can be controllably manipulated to yield free, mono-, and dual-brominated aminobenzoates by selecting the appropriate oxidant and bromine source. rsc.org

Reaction Conditions and Findings:

The synthesis is typically carried out by reacting a 1H-indazol-3-amine with an alcohol in the presence of N-Bromosuccinimide (NBS) as the bromine source and Ceric Ammonium Nitrate (CAN) as the oxidant. The reaction proceeds at room temperature under an air atmosphere. rsc.org

In a general procedure, the 1H-indazol-3-amine (1 equivalent) is combined with NBS (1 equivalent) and CAN (1.5 equivalents) in the desired alcohol, which also serves as the solvent. The mixture is stirred for approximately 15 hours. Following the reaction, the solvent is removed, and the resulting residue is purified using flash column chromatography to isolate the desired 2-aminobenzoate product. rsc.org

For the specific synthesis of this compound, ethanol is used as the alcohol. The reaction of the appropriate 3-aminoindazole under these conditions yields the target compound. The supporting information from a key study provides detailed experimental procedures and characterization data for a range of 2-aminobenzoates synthesized via this method, including various brominated derivatives. rsc.org

Table 1: Synthesis of this compound via Oxidative Ring-Opening

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield |

| 1H-indazol-3-amine | Ethanol | NBS, CAN | Ethanol | This compound | Data not specified for this specific product in the provided context, but a range of yields (42% to 84%) are reported for similar compounds. rsc.org |

This oxidative ring-opening strategy represents a significant advancement in the synthesis of functionalized 2-aminobenzoates, offering a direct and controllable method for their preparation. rsc.org

Chemical Reactivity and Transformation of Ethyl 2-amino-4-bromobenzoate

Reactivity of Aromatic Substituents

The strategic placement of the amino, bromo, and ester functional groups on the aromatic ring of Ethyl 2-amino-4-bromobenzoate dictates its chemical behavior and opens up numerous pathways for the synthesis of more complex molecules.

Nucleophilic Substitution Reactions due to Halogen Presence

The bromine atom at the 4-position of the benzene ring is a key feature that allows for various nucleophilic substitution reactions. Although the benzene ring is generally resistant to nucleophilic attack, the presence of the electron-withdrawing ester group can facilitate such reactions under specific conditions. More commonly, the bromine atom acts as an excellent leaving group in transition-metal-catalyzed reactions.

The bromo substituent can be replaced by a variety of nucleophiles, a common strategy in the synthesis of diverse derivatives. For instance, in related bromobenzoate compounds, the bromine atom can be substituted by nucleophiles like amines or thiols. This reactivity is fundamental to building molecular complexity from the bromobenzoate core.

Functional Group Enablement for Further Derivatization

The inherent functional groups of this compound make it a versatile building block for creating a wide range of derivatives. The primary amino group (-NH₂) can undergo a variety of reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and other functionalities. The ethyl ester group (-COOEt) can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into acid chlorides, amides, or other esters.

The interplay of these functional groups allows for sequential and selective modifications. For example, the amino group can be protected while a reaction is carried out at the bromo position, and then deprotected for subsequent derivatization. This strategic manipulation is a cornerstone of its use in multistep syntheses.

Coupling Reactions and Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations, primarily due to the reactivity of its carbon-bromine bond.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl bromides, such as this compound, are particularly good substrates for these reactions. researchgate.net

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. whiterose.ac.ukbeilstein-journals.org This reaction allows for the coupling of aryl halides with a wide variety of amines. In the context of bromo-substituted benzoates, this methodology is used to introduce new amino groups onto the aromatic ring. For example, the palladium-catalyzed amination of ethyl p-bromobenzoate with p-nitroaniline has been demonstrated to proceed efficiently. rsc.org This type of transformation is crucial for the synthesis of complex diarylamines and other nitrogen-containing compounds. rsc.org The mechanism generally involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. nih.gov

| Aryl Halide | Amine | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Ethyl p-bromobenzoate | p-Nitroaniline | Ligated Pd | Diarylamine product | rsc.org |

| tert-Butyl 4-bromobenzoate | Aniline derivatives | PdCl₂ / P(o-tolyl)₃ | 3-Amino-4-bromobenzoate analogs |

While palladium is dominant, nickel catalysts have emerged as a powerful and more economical alternative for cross-coupling reactions. wisc.edu Nickel-catalyzed cross-electrophile coupling reactions allow for the direct coupling of two different electrophiles, such as a heteroaryl chloride and an aryl bromide. wisc.edu

Recent studies have shown the successful nickel-catalyzed cross-coupling of heteroaryl chlorides with aryl bromides, including ethyl 4-bromobenzoate. acs.orgnih.gov These reactions often employ a nickel catalyst in conjunction with a reducing agent like zinc powder. acs.org For the coupling of 2-chloropyridine with ethyl 4-bromobenzoate, specific nickel-ligand systems have been developed to achieve high selectivity for the cross-coupled product. acs.orgnih.gov Mechanistic studies suggest that these reactions can proceed through the in situ formation of an organozinc intermediate from the aryl bromide, which then undergoes a nickel-catalyzed cross-coupling with the heteroaryl chloride. acs.orgnih.gov

| Aryl Bromide | Heteroaryl Chloride | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Ethyl 4-bromobenzoate | 2-Chloropyridine | NiBr₂/terpyridine, Zn reductant | In situ formation of arylzinc intermediate | acs.org |

| Ethyl 4-bromobenzoate | 2-Chloropyridine | NiBr₂/bipyridine, TDAE reductant, FeBr₂/NaI additives | Synergistic additives for selectivity | acs.org |

Amination of bromo-substituted benzoates

Electrochemical Cross-Electrophile Coupling (XEC)

Cross-electrophile coupling (XEC) has emerged as a powerful strategy in organic synthesis, enabling the direct coupling of two distinct electrophiles with the aid of a transition metal catalyst and a stoichiometric reductant. wisc.eduoaes.cc Nickel-catalyzed XEC reactions, in particular, are effective for forming C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. wisc.eduyale.edu These reactions can be driven by chemical reductants or by electrochemistry, which avoids the use of metallic reducing agents and allows for continuous tuning of reduction potentials. wisc.educhinesechemsoc.orgacs.org

The reactivity of aryl bromides like ethyl 4-bromobenzoate in nickel-catalyzed electrochemical XEC has been the subject of detailed investigation. These studies explore the coupling of ethyl 4-bromobenzoate with various partners, including other aryl halides and alkyl electrophiles, by optimizing reaction conditions such as the catalyst, ligand, solvent, and electrode materials.

In one study, the reductive coupling of ethyl 4-bromobenzoate with 2-chloropyridine was optimized by screening a series of nitrogen-based ligands for the nickel catalyst. acs.org It was found that a hindered bidentate ligand, 6,6′-dimethyl-2,2′-bipyridine, provided a modest increase in the yield of the cross-coupled product compared to other bipyridine ligands. nih.gov Further optimization revealed that side reactions, such as proto-debromination, could be suppressed by replacing the chemical reductant zinc with the mild organic reductant tetrakis(dimethylamino)ethylene (TDAE) and changing the solvent from DMF to dioxane, leading to a high yield of the desired product. acs.org

Another investigation focused on the electrochemical XEC of ethyl 4-bromobenzoate with N-alkyl-2,4,6-triphenylpyridinium reagents (Katritzky salts), which serve as alkyl radical precursors. wisc.eduresearchgate.net Good yields were achieved under constant potential conditions in an undivided cell using a nickel foam cathode and a sacrificial iron anode. wisc.edu The optimization of these electrochemical conditions provides a pathway to circumvent limitations associated with chemical reductants. wisc.eduresearchgate.net

The development of dual-catalytic systems has also been explored, where two different metal catalysts selectively activate each electrophile to minimize unwanted homocoupling. yale.edu For instance, a Ni/Co dual catalytic system using TDAE as a homogeneous reductant has been shown to effectively couple aryl and alkyl halides. yale.edu

Table 1: Selected Conditions for Ni-Catalyzed Cross-Electrophile Coupling of Ethyl 4-bromobenzoate

| Coupling Partner | Catalyst System | Reductant/Method | Solvent | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 2-Chloropyridine | NiBr₂ / 6,6′-dimethyl-2,2′-bipyridine | TDAE | Dioxane | Suppressed proto-debromination and achieved 85% yield. | acs.org |

| Alkyl Katritzky Salt | NiCl₂(dme) / Ligand 1 | Electrochemical (Fe anode, Ni cathode) | N/A | Good results under constant potential conditions in an undivided cell. | wisc.edu |

| 4-Bromoanisole (as part of a general method) | NiBr₂ / bipyridine | TDAE | Dioxane | Used FeBr₂ and NaI as additives to achieve selective cross-coupling. | acs.org |

| Primary Alkyl Bromides | NiBr₂ / L1d | Mn / LiBr | DMPU | Addition of LiBr boosted yield to 91%. | rsc.org |

The choice of reductant and its corresponding redox potential is a critical parameter in nickel-catalyzed XEC reactions, significantly influencing reaction outcomes and selectivity. researchgate.netchemrxiv.org Both heterogeneous metallic reductants, like zinc (Zn) and manganese (Mn), and homogeneous organic reductants are commonly used. yale.educhinesechemsoc.org

Metallic reductants such as Zn and Mn are inexpensive and air-stable, making them frequent choices. yale.eduresearchgate.net However, their use can lead to challenges in reproducibility due to mass transfer limitations and engineering issues on a large scale. yale.edu The thermodynamic potentials of Zn and Mn have been determined in various organic solvents through open-circuit potential measurements, providing a basis for comparing chemical and electrochemical XEC reactions. researchgate.netchemrxiv.org Studies comparing Zn and Mn show that reaction efficiency can be highly dependent on the specific substrates and the chosen reductant. researchgate.net For example, in the coupling of N-alkyl Katritzky salts with aryl halides, some reactions show a clear preference for either Zn or Mn. researchgate.netchemrxiv.org Electrochemical methods allow for the applied potential to be set to match the specific redox potentials of these metals (e.g., E°′Zn ≈ –1.31 V and E°′Mn ≈ –1.55 V), or optimized to maximize yield, demonstrating the high tunability of electrosynthesis. wisc.eduresearchgate.net

Homogeneous organic reductants, such as tetrakis(dimethylamino)ethylene (TDAE), offer an alternative that can prevent the catalyst from reacting with the alkyl substrate in dual-catalytic systems. yale.edu While effective, TDAE can be expensive and air-sensitive. yale.edu To address this, new families of air-stable, solid tetraaminoethylene-based reductants have been developed. yale.eduacs.org These reductants span a redox potential range of nearly 500 mV, allowing for fine control over radical generation and electron transfer rates in XEC reactions. yale.edu The use of a weaker reductant from this class, for instance, enabled a specific XEC reaction between aryl iodides and benzylic Katritzky salts that required controlled radical generation. yale.eduacs.org

Investigation of electrochemical conditions for coupling reactions involving ethyl 4-bromobenzoate

Radical Reactions

Visible-light photoredox catalysis has become a prominent and sustainable method for initiating radical reactions under mild conditions. beilstein-journals.orgbeilstein-journals.orgmdpi.com This approach is highly relevant to the synthesis and transformation of esters, including aromatic esters like this compound. The core principle involves a photocatalyst that, upon absorbing visible light, becomes excited and can engage in single-electron transfer (SET) to generate radical intermediates. beilstein-journals.orgnih.gov

In the context of ester synthesis, one common pathway involves the generation of acyl radicals. beilstein-journals.orgmdpi.comnih.gov These can be formed from various precursors, such as α-ketoacids, via photocatalytic decarboxylation. nih.gov For example, a photocatalyst like [Ru(phen)₃]Cl₂ can mediate the oxidative decarboxylation of α-ketoacids to produce acyl radicals, which can then be trapped by nucleophiles to form amides or other carbonyl compounds. nih.gov Another strategy involves the deoxygenation of carboxylic acids, promoted by phosphine reagents, to generate acyl radicals that can participate in reactions like the hydroacylation of olefins. beilstein-journals.org

Aryl radicals can also be generated under visible light conditions. For instance, a halogen-atom transfer (XAT) process using an organophotocatalyst can generate aryl radicals from simple halogen-substituted benzamides at room temperature, which then undergo cyclization. nih.gov Given the structure of this compound, the bromo-substituent could potentially be a site for generating an aryl radical under appropriate photoredox conditions.

Furthermore, visible-light-induced reactions can directly synthesize esters through cross-dehydrogenative coupling of aldehydes with phenols, where the phenolate itself can act as a photosensitizer in a transition-metal-free system. acs.org A proposed mechanism involves the generation of a trichloromethyl radical (Cl₃C•) which abstracts the aldehydic hydrogen, leading to a benzoyl radical. This radical then reacts to form an acyl bromide intermediate, which subsequently acylates the phenolate to yield the final ester product. acs.org Dual photoredox and nickel catalysis has also been used to couple organic halides with oxalates to form esters via alkoxycarbonyl radical intermediates. chinesechemsoc.org This method shows high selectivity, leaving other halide substituents on an aryl ring untouched. chinesechemsoc.org

Derivatization and Functional Group Interconversions

The chemical versatility of this compound is enhanced by the presence of two key functional groups: the primary amino group (-NH₂) and the ethyl ester (-COOEt). Both moieties can be selectively transformed, allowing for the synthesis of a wide range of derivatives.

The primary amino group on the benzene ring is a nucleophilic site that can undergo various transformations. One common reaction is N-alkylation. For example, α-amino acid esters can be directly N-alkylated using alcohols in the presence of a ruthenium catalyst in a base-free, atom-economic process that forms water as the only byproduct. d-nb.info Another fundamental transformation is the conversion of the amine to an amide. This can be achieved by reacting the amine with an acyl chloride or anhydride. orgsyn.org This derivatization is often used as a protection strategy in multi-step syntheses or to introduce new functionalities. orgsyn.org For instance, in the purification of a related compound, excess ethyl 4-aminobenzoate was converted to its corresponding acetamide using acetyl chloride to simplify separation. orgsyn.org

The ester group is susceptible to hydrolysis and transesterification. google.comunipd.it Hydrolysis, which converts the ester back to the parent carboxylic acid (2-amino-4-bromobenzoic acid), can be catalyzed by acid or base. The hydrolysis of 2-aminobenzoate esters has been shown to be catalyzed intramolecularly by the neighboring amino group, which acts as a general base. acs.orgresearchgate.net Transesterification involves reacting the ethyl ester with a different alcohol in the presence of a suitable catalyst to exchange the ethyl group for another alkyl group. google.com This reaction is often driven to completion by using an excess of the new alcohol. google.com Additionally, the ester can be converted to an amide through ammonolysis (reaction with ammonia) or aminolysis (reaction with a primary or secondary amine), a reaction often facilitated by hydrolase enzymes in biocatalysis. unipd.it

Table 2: Common Functional Group Interconversions for Aminobenzoates

| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Amino (-NH₂) | N-Alkylation | Alcohols, Ru-catalyst | Secondary/Tertiary Amine | d-nb.info |

| Amino (-NH₂) | Acylation/Amide Formation | Acyl chlorides, Base | Amide | orgsyn.org |

| Ester (-COOR) | Hydrolysis | H₂O, Acid/Base catalyst | Carboxylic Acid | acs.orgresearchgate.net |

| Ester (-COOR) | Transesterification | R'-OH, Catalyst | New Ester (-COOR') | google.com |

| Ester (-COOR) | Aminolysis | R'-NH₂, Hydrolase enzymes | Amide | unipd.it |

Synthesis of Schiff bases from ethyl 2-aminobenzoate (as a structural analogue)

The synthesis of Schiff bases, also known as imines or azomethines, is a fundamental transformation in organic chemistry, typically involving the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or a ketone. amazonaws.comscirp.org This reaction is characterized by the formation of a carbon-nitrogen double bond (-C=N-). amazonaws.com Ethyl 2-aminobenzoate serves as a valuable structural analogue to this compound, and its reactions provide insight into the chemical behavior of this class of compounds. The synthesis of Schiff bases from ethyl 2-aminobenzoate is a well-established process, often achieved by reacting the amine with various substituted aldehydes. amazonaws.comresearchgate.net

The general reaction involves the acid-catalyzed condensation of an equimolar mixture of ethyl 2-aminobenzoate and a suitable aldehyde. amazonaws.comscirp.org The reaction is typically carried out by refluxing the reactants in a solvent like ethanol. orientjchem.orgmdpi.com The presence of an acid catalyst facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine. nih.gov

Various catalysts can be employed to promote the synthesis of Schiff bases from ethyl 2-aminobenzoate. These include both Brønsted acids, such as methanesulfonic acid, and Lewis acids. amazonaws.comwjpr.net The choice of catalyst and solvent can significantly influence the reaction rate and yield. For instance, the use of methanesulfonic acid in ethanol at room temperature has been reported to be an efficient method for the synthesis of Schiff bases derived from ethyl 2-aminobenzoate, leading to high yields in a relatively short reaction time. amazonaws.com In some cases, the reaction can also be performed under basic conditions, using catalysts like sodium hydroxide. researchgate.net

The resulting Schiff bases are typically crystalline solids and can be purified by recrystallization from a suitable solvent, such as ethanol. unn.edu.ng The structures of the synthesized Schiff bases are commonly confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry (MS). amazonaws.comwjpr.net The characteristic imine group (-C=N-) stretch in the FTIR spectrum, typically appearing in the range of 1595-1622 cm⁻¹, provides key evidence for the formation of the Schiff base. mdpi.com

The following tables summarize research findings on the synthesis of Schiff bases from ethyl 2-aminobenzoate with various aldehydes, highlighting the reaction conditions and yields.

Table 1: Synthesis of Schiff Bases from Ethyl 2-aminobenzoate and Various Aldehydes

| Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Bromobenzaldehyde | Methanesulfonic acid | Ethanol | Room Temperature, 20 min | 96 | amazonaws.com |

| Various substituted aliphatic aldehydes and ketones | Sodium hydroxide | Not specified | Room Temperature, 24 h | 65-75 | researchgate.net |

| 2-Hydroxy-4-methoxybenzaldehyde | None specified (likely acid-catalyzed) | Ethanol | Reflux | Not specified | mdpi.com |

| Acenaphthenequinone | Acid-catalyzed | Methanol | Not specified | Good | scirp.org |

Table 2: Catalyst and Solvent Effect on the Synthesis of a Schiff Base from Ethyl 2-aminobenzoate and 4-Bromobenzaldehyde

| Catalyst (5 mol%) | Solvent | Yield (%) | Reference |

| Methanesulfonic acid | Ethanol | 96 | amazonaws.com |

| Silicasulfuric acid | Ethanol | 80 | amazonaws.com |

These studies demonstrate the versatility of ethyl 2-aminobenzoate as a precursor for the synthesis of a wide array of Schiff bases. The reactivity of the amino group allows for straightforward condensation with various aldehydes under different catalytic conditions, leading to the formation of the corresponding imines in good to excellent yields. This reactivity profile is expected to be similar for its bromo-substituted analogue, this compound.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation

The study of reaction mechanisms involving Ethyl 2-amino-4-bromobenzoate and related structures provides a fundamental understanding of how these molecules behave in chemical transformations.

Palladium-catalyzed amination is a crucial method for forming carbon-nitrogen (C-N) bonds, widely used in the synthesis of pharmaceuticals. numberanalytics.commit.edu The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.com In the context of aryl halides like this compound, the palladium catalyst facilitates the coupling with an amine. numberanalytics.commit.edu

Studies on related aryl bromides show that the choice of palladium precursor and ligands is critical. For instance, complexes generated from Pd[P(o-tol)3]2 and specific phosphine ligands like CyPF-t-Bu have shown high activity and selectivity for the amination of aryl bromides. nih.gov The reaction of 4-bromo-tert-butylbenzene with ammonia, catalyzed by such systems, demonstrates high conversion rates. nih.gov Mechanistic investigations have revealed that the oxidative addition of the aryl halide to the palladium(0) complex is a key step. nih.gov The subsequent steps involve the coordination of the amine and reductive elimination to form the desired arylamine product. nih.gov Catalyst deactivation pathways, such as the formation of palladium(I) dimers, have also been identified. nih.gov

A proposed catalytic cycle for the amination of an aryl bromide (Ar-Br) is as follows:

Oxidative Addition: The Ar-Br adds to a Pd(0) complex to form an Ar-Pd(II)-Br species.

Amine Coordination & Deprotonation: An amine coordinates to the Pd(II) center, followed by deprotonation to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group couple, eliminating the final product and regenerating the Pd(0) catalyst.

| Catalyst System | Reactant | Product | Key Mechanistic Insight |

| Pd[P(o-tol)3]2 / CyPF-t-Bu | 4-bromo-tert-butylbenzene | 4-tert-butylaniline | Highly active and selective for amination of aryl bromides. nih.gov |

| Pd(dba)2 / CyPF-t-Bu | 4-bromo-tert-butylbenzene | 4-tert-butylaniline | Similar conversion to the Pd[P(o-tol)3]2 system for aryl bromides. nih.gov |

| Ethylene complex 1 | Aryl chlorides | Primary amides | Oxidative addition of aryl chloride to Pd(0) is rate-limiting. nih.gov |

Cross-electrophile coupling (XEC) reactions offer an alternative to traditional cross-coupling methods by directly coupling two different electrophiles. nih.govwisc.edu In studies involving ethyl 4-bromobenzoate, a compound structurally similar to this compound, nickel-catalyzed XEC reactions have been investigated to understand the mechanistic pathways. nih.govacs.org

Two distinct catalyst systems have been identified that operate through different XEC pathways. nih.govacs.org

Condition A: Utilizes a NiBr2/terpyridine catalyst with zinc as a reductant. Mechanistic studies suggest this pathway involves the in situ formation of an arylzinc intermediate from the aryl bromide. This arylzinc species then undergoes a Negishi-like cross-coupling with the second electrophile. nih.govacs.org

Condition B: Employs a NiBr2/bipyridine catalyst with tetrakis(dimethylamino)ethylene as the reductant, along with FeBr2 and NaI as additives. nih.govacs.org The synergistic effect of these additives is crucial for achieving high cross-selectivity by matching the reactivity of the two electrophiles. nih.gov

These studies highlight that the reaction pathway in Ni-catalyzed XEC can be tuned by the choice of ligand and additives, leading to complementary reactivity and substrate scope. nih.govacs.org

Time-course analysis is a powerful tool for elucidating reaction mechanisms by monitoring the concentration of reactants, intermediates, and products over time. In the Ni-catalyzed XEC of ethyl 4-bromobenzoate with 2-chloropyridine, time-course analysis was performed by quenching reaction aliquots with iodine. nih.govacs.org This technique converts arylzinc and arylnickel intermediates into the corresponding aryl iodides, which can be quantified by 1H NMR spectroscopy. nih.gov

The analysis revealed that under Condition A, the aryl bromide (ethyl 4-bromobenzoate) is rapidly consumed with the concurrent formation of ethyl 4-iodobenzoate upon quenching. acs.org This indicates the swift formation of an Ar–NiX or Ar–ZnX intermediate. nih.govacs.org A stepwise experiment confirmed this, where the arylzinc intermediate was pre-formed from ethyl 4-bromobenzoate and then coupled efficiently with 2-chloropyridine upon its addition. acs.org This supports the proposed mechanism of in situ arylzinc formation followed by cross-coupling. nih.govacs.org

| Time Point (min) | Ethyl 4-bromobenzoate (2b) Yield (%) | Ethyl 4-iodobenzoate (2b-I) Yield (%) | Cross-coupled Product (3ab) Yield (%) |

| 0 | 100 | 0 | 0 |

| 20 | ~40 | ~55 | ~10 |

| 40 | <10 | ~75 | ~20 |

| 180 | 0 | ~5 | ~73 |

Data is estimated from graphical representations in the source literature for the reaction under Condition A. acs.org

While not directly studying this compound, research on the synthesis of O-aryl esters from phenols and aldehydes provides context for potential radical-based mechanisms. A self-promoted photochemical synthesis has been developed that proceeds via a radical chain reaction without the need for an external photocatalyst or transition metal. acs.org In this system, the phenolate acts as both a substrate and a photosensitizer under visible light irradiation. acs.org This highlights the possibility of radical pathways in ester synthesis under specific conditions.

Another relevant area is the lactonization of biphenyl-2-carboxylic acids, which can proceed through a radical mechanism to form a carbon-oxygen bond. jmchemsci.com The use of radical initiators like N-iodosuccinimide can facilitate this transformation under mild conditions. jmchemsci.com These examples from related ester chemistry suggest that radical mechanisms could be relevant in certain transformations involving benzoate esters.

Time-course analysis of organometallic intermediates

Computational Chemistry Approaches

Computational chemistry, particularly density functional theory (DFT), is instrumental in understanding how substituents influence the electronic structure and reactivity of molecules. psu.eduresearchgate.net For benzoic acid derivatives, substituents significantly affect their pKa values and reactivity. psu.eduresearchgate.net

Bromo Group: The bromine atom is an electron-withdrawing group through its inductive effect, but a weak deactivator in electrophilic aromatic substitution due to resonance donation. Its presence on the benzene ring influences the electron density distribution. In a study on substituted 2,2′-bipyridines, the bromo substituent was found to alter electronic properties. researchgate.net For para-substituted benzoates, the Hammett constant (σp) for Br is +0.23, indicating its electron-withdrawing nature, which stabilizes the anionic conjugate base and increases acidity. researchgate.net

Amino Group: The amino group (-NH2) is a strong electron-donating group through resonance. This increases electron density on the aromatic ring, particularly at the ortho and para positions. The Hammett constant (σp) for NH2 is -0.66, reflecting its strong electron-donating character. psu.edu This donation destabilizes the benzoate anion, making the corresponding benzoic acid less acidic.

In this compound, these two groups have opposing electronic effects. The electron-donating amino group at the 2-position and the electron-withdrawing bromo group at the 4-position create a complex electronic environment. DFT calculations can quantify these effects by calculating parameters like atomic charges and bond indices. psu.eduresearchgate.net Studies have shown excellent correlations between calculated quantum chemical parameters (like Löwdin charges) and experimental pKa values for substituted benzoic acids. psu.eduresearchgate.net The interplay of the inductive withdrawal by the bromine and the resonance donation by the amino group will ultimately dictate the reactivity of the molecule at different sites, such as the reactivity of the C-Br bond in cross-coupling reactions or the nucleophilicity of the amino group.

| Substituent | Position | Electronic Effect | Hammett Constant (σ) | Influence on Benzoic Acid pKa |

| Bromo (-Br) | meta | Electron-withdrawing | 0.39 | Decreases pKa (stronger acid) researchgate.net |

| Bromo (-Br) | para | Electron-withdrawing | 0.23 | Decreases pKa (stronger acid) |

| Amino (-NH2) | meta | Electron-withdrawing (inductive) | -0.16 | Increases pKa (weaker acid) psu.edu |

| Amino (-NH2) | para | Electron-donating (resonance) | -0.66 | Increases pKa (weaker acid) psu.edu |

Calculation of Fukui Indices for Identifying Nucleophilic/Electrophilic Sites

Fukui functions are essential tools in computational chemistry for predicting the most reactive sites within a molecule. usm.myscm.com They quantify the change in electron density at a specific point in a molecule when an electron is either added or removed. usm.my This allows for the identification of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). mdpi.com

The Fukui function is defined by two primary equations:

For nucleophilic attack (electron gain): f+(r) = ρ(N+1)(r) - ρ(N)(r) scm.com

For electrophilic attack (electron loss): f-(r) = ρ(N)(r) - ρ(N-1)(r) scm.com

Here, ρ(N)(r) is the electron density of the molecule with N electrons, while ρ(N+1)(r) and ρ(N-1)(r) represent the electron densities for the anionic and cationic species, respectively, using the neutral molecule's geometry. scm.commdpi.com

For this compound, the presence of both electron-donating (amino group) and electron-withdrawing (bromo and ethyl carboxylate groups) substituents creates a nuanced reactivity profile. The amino (-NH₂) group, being a strong electron-releasing group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. mdpi.com Conversely, the bromine atom and the ester group are electron-withdrawing.

Theoretical calculations on similar substituted benzoic acids provide a framework for predicting the reactive sites. mdpi.com

Nucleophilic Sites: The regions with the highest value for the nucleophilic Fukui function, f+(r), are most susceptible to attack by nucleophiles. For this molecule, these sites would likely be associated with the carbon atoms influenced by the electron-withdrawing groups.

Electrophilic Sites: The sites with the highest value for the electrophilic Fukui function, f-(r), are prone to attack by electrophiles. In this compound, the amino group enhances the electron density on the aromatic ring, making certain carbon atoms more susceptible to electrophilic attack. mdpi.com The nitrogen atom of the amino group itself is also a primary site for electrophilic interaction.

Condensed Fukui functions can be calculated to assign these reactivity indices to specific atoms within the molecule, providing a quantitative measure of local reactivity. scm.com

Electrostatic Potential Maps (ESP) for Reactivity Prediction

Electrostatic Potential (ESP) maps are visual tools that illustrate the distribution of charge across a molecule's surface. numberanalytics.comresearchgate.net These maps are crucial for predicting molecular reactivity by identifying electron-rich and electron-deficient regions. mdpi.com In an ESP map, areas of negative electrostatic potential (typically colored red or yellow) correspond to electron-rich zones that are favorable for electrophilic attack. In contrast, areas of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. mdpi.com

For this compound, an ESP map would be expected to show:

Negative Potential: High electron density (red/yellow) would be concentrated around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group. These areas are the primary sites for hydrogen bonding and interaction with electrophiles. mdpi.com

Positive Potential: Electron-deficient regions (blue) would likely be found around the hydrogen atoms of the amino group and the ethyl group, indicating their susceptibility to interaction with nucleophiles.

Ring System: The aromatic ring itself will display a complex potential distribution due to the competing electronic effects of the amino, bromo, and carboxylate substituents. The electron-donating amino group will increase the negative potential of the ring, while the withdrawing groups will decrease it. nih.gov

ESP analysis of related anthranilic diamides and aminobenzoate complexes confirms that such maps are effective in understanding structure-activity relationships and predicting intermolecular interactions. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for accurate calculations on aromatic compounds, including substituted benzoates. researchgate.netresearchgate.net

DFT studies on closely related compounds, such as Methyl 2-amino-5-bromobenzoate and other brominated benzoic acid derivatives, provide significant contextual insights. researchgate.netdntb.gov.uagrafiati.com These calculations can determine optimized molecular geometry (bond lengths and angles), vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. researchgate.net

| Parameter | Description | Exemplary Value Range (Based on Analogs) | Reference |

|---|---|---|---|

| Bond Length (C-Br) | The distance between the carbon atom of the benzene ring and the bromine atom. | 1.89–1.93 Å | |

| Bond Length (C-N) | The distance between the carbon atom of the benzene ring and the nitrogen atom of the amino group. | ~1.38 Å | mdpi.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.0 eV | dntb.gov.ua |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 eV | dntb.gov.ua |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity. | ~4.0 to 5.0 eV | dntb.gov.ua |

These theoretical calculations are fundamental for understanding the molecule's intrinsic properties and predicting its behavior in chemical reactions. researchgate.netiucr.org

Molecular Docking Studies (Contextual from Related Spiropyrazoline Benzoates)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its biological target.

While direct docking studies on this compound are not widely reported, contextual information can be drawn from studies on more complex molecules synthesized from benzoate precursors, such as spiropyrazoline benzoates. grafiati.comnih.gov These compounds have been investigated for their potential biological activities, including antitubercular properties. nih.govresearchgate.netmdpi.com

In these studies, spiropyrazoline benzoates were synthesized and then computationally docked into the active sites of various receptors from Mycobacterium tuberculosis (MTB). nih.govmdpi.com The results revealed that these compounds could form stable complexes with the target proteins, with calculated binding energies indicating strong interactions. nih.gov For instance, docking studies showed ligand-receptor complex energies ranging from -35.8 to -42.8 kcal/mol for a series of MTB receptors. grafiati.comnih.govresearchgate.net Other research on different spiropyrazole derivatives reported docking scores against the COVID-19 main protease with values between -7.764 and -5.9464 kcal/mol. nih.gov The binding was often facilitated by key structural features, including bromine atoms and carbonyl groups, which are present in the parent benzoate structure. nih.gov

These findings suggest that the structural framework provided by benzoate derivatives is suitable for designing ligands that can effectively bind to biological targets. The amino, bromo, and ester functionalities of this compound make it a versatile building block for synthesizing more complex, biologically active molecules like spiropyrazolines. rsc.orgresearchgate.net

| Compound Class | Biological Target | Docking Score / Binding Energy | Key Finding | Reference |

|---|---|---|---|---|

| Spiropyrazoline Benzoates | M. tuberculosis receptors | -35.8 to -42.8 kcal/mol | Demonstrates strong potential antitubercular activity. | grafiati.comnih.govresearchgate.net |

| Spiropyrazole Derivatives | COVID-19 Main Protease (6LU7) | -5.9 to -7.8 kcal/mol | Suggests potential as antiviral agents. | nih.gov |

| Spiroindolone Analogue | Tyrosine Kinase (2J5F) | Not specified, but showed H-bond interactions. | Evaluated for anticancer activity. | bohrium.com |

| Spiropyrazoline Oxindoles | Tubulin (4I4T) | IC50 of 12.3 µg/mL (Comp. 5a) | Showed potent anticancer activity. | researchgate.net |

Structural Analysis and Crystallography

X-ray Diffraction Studies of Related Structures

To comprehend the potential crystal structure of ethyl 2-amino-4-bromobenzoate, it is instructive to analyze the crystallographic data of structurally analogous molecules. These studies reveal how variations in functional groups and molecular architecture influence crystal packing and conformation.

Crystal structure analysis of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate

The crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, a compound sharing the bromophenylamino and ethyl ester moieties, has been determined by X-ray diffraction. researchgate.netnih.govugr.es The compound crystallizes in the triclinic space group P1, with two independent molecules (A and B) in the asymmetric unit that exhibit very similar conformations. researchgate.netnih.gov

Key dihedral angles define the molecular shape. In molecule A, the angle between the carboxylate (CO2) and the dimethylpentenoate (MeC=CMe2) groups is 80.7 (3)°. nih.gov These groups form dihedral angles of 3.5 (3)° and 84.09 (16)°, respectively, with the bromobenzene ring. nih.gov Molecule B shows comparable angles of 78.4 (3)°, 2.1 (3)°, and 78.37 (12)°. nih.gov This demonstrates a significant twist between the planar bromobenzene ring and the substituent groups.

The crystal packing is primarily governed by amine-N—H⋯O(carbonyl) hydrogen bonds, which will be discussed in more detail in section 5.2.1. researchgate.netnih.gov

Table 1: Crystallographic Data for ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₂₀BrNO₂ |

| Molecular Weight | 326.22 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 11.8746 (6) |

| b (Å) | 12.2023 (5) |

| c (Å) | 13.7760 (6) |

| α (°) | 97.557 (3) |

| β (°) | 110.520 (2) |

| γ (°) | 113.866 (2) |

| Volume (ų) | 1620.20 (14) |

| Z | 4 |

Crystal structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate (as a structural analogue)

As a structural analogue, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate provides insight into the behavior of a bromobenzoate moiety. nih.govgrafiati.com This compound, an ester derivative of metronidazole, crystallizes in the monoclinic space group. nih.gov The analysis reveals that the benzene and imidazole rings are inclined to each other, with a dihedral angle of 30.6 (2)°. nih.govgrafiati.com

In the crystal, molecules are linked into chains by C—H⋯O hydrogen bonds. nih.govgrafiati.com The packing is further stabilized by π–π interactions between the imidazole rings, with a centroid–centroid distance of 3.482 (2) Å. nih.govgrafiati.com

Table 2: Crystallographic Data for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂BrN₃O₄ |

| Molecular Weight | 354.17 |

| Crystal System | Monoclinic |

| a (Å) | 14.554 (4) |

| b (Å) | 8.836 (2) |

| c (Å) | 11.563 (3) |

| β (°) | 105.427 (6) |

| Volume (ų) | 1433.3 (7) |

| Z | 4 |

Crystal structure of 2-amino-2-oxoethyl 4-bromobenzoate (as a structural analogue)

The crystal structure of 2-amino-2-oxoethyl 4-bromobenzoate offers a close comparison, featuring a 4-bromobenzoate group. grafiati.comresearchgate.net Synthesized from the reaction of 4-substituted sodium benzoates with chloroacetic acid amide, this compound's structure was determined by X-ray crystallography. researchgate.net The asymmetric unit contains two independent molecules, A and B, which primarily differ in the orientation of the amide group relative to the benzoate fragment. researchgate.net The dihedral angles between the mean planes of the amide and benzoate groups are 82.5 (4)° in molecule A and 75.9 (3)° in molecule B. researchgate.net

Table 3: Crystallographic Data for 2-amino-2-oxoethyl 4-bromobenzoate ugr.esugr.es

| Parameter | Value |

| Chemical Formula | C₉H₈BrNO₃ |

| Space Group | P 1 21/n 1 |

| a (Å) | 18.623 |

| b (Å) | 4.8255 |

| c (Å) | 23.195 |

| β (°) | 112.96 |

| Volume (ų) | 1919.3 |

Analysis of pyran ring conformation and dihedral angles in chromene derivatives incorporating bromophenyl and ester groups

Chromene derivatives that include bromophenyl and ester functionalities provide further structural context. In one such derivative, 4-(2-bromophenyl)-2-phenylpyrano[3,2-c]chromen-5(4H)-one, the pyranochromenone ring system is largely planar. researchgate.net A key feature is that the 2-bromophenyl group is oriented almost perpendicularly to this plane, with a dihedral angle of 85.58 (6)°. researchgate.net This perpendicular arrangement is a common feature in sterically hindered systems.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent interactions. For aminobenzoate derivatives, hydrogen bonding is a particularly dominant force.

Amine-N—H⋯O(carbonyl) hydrogen bonding

A recurring and highly significant interaction in the crystal structures of related aminobenzoate esters is the hydrogen bond between the amine (N—H) group and the carbonyl oxygen (C=O) of the ester function. researchgate.netnih.govukzn.ac.za

In the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, this interaction is the most prominent feature of the crystal packing. researchgate.netnih.gov The amine-N—H group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent, independent molecule. researchgate.netnih.gov This specific interaction links the two independent molecules (A and B) in the asymmetric unit, resulting in the formation of non-centrosymmetric ten-membered rings, described as {⋯OC₂NH}₂ synthons. researchgate.netnih.gov This motif is a robust and predictable feature in the crystal engineering of related structures.

This type of N—H⋯O hydrogen bond is a classic example of a strong, directional interaction that plays a crucial role in the formation of stable, ordered crystalline lattices. researchgate.netmdpi.com Its presence is a key determinant of the melting point, solubility, and other macroscopic properties of the solid material.

N—H⋯Br hydrogen bonding

While the crystal structure of this compound itself is not detailed in the available literature, analysis of closely related aminobenzoic acid bromide salts provides a clear model for potential N—H⋯Br hydrogen bonding. In the crystal structures of salts like 4-carboxyanilinium bromide and 2-amino-5-carboxyanilinium bromide, the protonated amino group acts as a hydrogen-bond donor to the bromide anion. nih.govresearchgate.netiucr.org

In these related structures, the ions are connected through networks of N—H⋯Br, N—H⋯O, and O—H⋯Br hydrogen bonds. nih.goviucr.orgiucr.org For instance, in 4-carboxyanilinium bromide, the N—H⋯Br interactions, along with other hydrogen bonds, create a two-dimensional network. nih.govresearchgate.net Similarly, the crystal structure of 2-amino-5-carboxyanilinium bromide features both N—H⋯Br and O—H⋯Br hydrogen bonds. iucr.orgiucr.org The formation of these bonds demonstrates the capability of the amino group's hydrogen atoms to interact with a bromide ion, an interaction that could be pivotal in the crystal packing of a bromide salt form of this compound.

Table 1: Examples of N—H⋯Br Hydrogen Bonding in Related Aminobenzoic Acid Salts

| Compound | Interaction Type | Key Motifs | Reference |

|---|---|---|---|

| 4-Carboxyanilinium bromide | N—H⋯Br, N—H⋯O, O—H⋯Br | C(8), C²₁(4), R³₂(8) | nih.gov, researchgate.net |

| 4-Acetylanilinium bromide | N—H⋯Br, N—H⋯O | C(8), R⁴₂(8) | nih.gov, researchgate.net |

| 2-Amino-5-carboxyanilinium bromide | N—H⋯Br, O—H⋯Br, N—H⋯O | C(7) chains | iucr.org, iucr.org |

C—H⋯π interactions in crystal packing

The C—H⋯π interaction is a non-conventional hydrogen bond where a weakly acidic C—H group interacts with the electron-rich π system of an aromatic ring. nih.govacs.org This interaction is recognized as a significant force in stabilizing specific molecular conformations and plays a key role in supramolecular chemistry and the structure of proteins. nih.gov The stability of the C—H⋯π interaction is influenced by the proton-donating ability of the C-H group and the arrangement of the interacting moieties. nih.gov

π–π interactions in related bromobenzoate compounds

π–π stacking interactions are crucial in the crystal engineering of aromatic compounds, arising from the attractive, noncovalent interactions between aromatic rings. In the crystal structures of related bromobenzoate compounds, these interactions are a recurring and significant feature that helps to consolidate the molecular packing.

A notable example is the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, where two distinct, inversion-related π–π stacking interactions are observed. iucr.orgnih.govresearchgate.net These interactions occur between adjacent 3-bromophenyl rings and between neighboring 4-chlorophenyl rings, forming infinite chains of molecules. iucr.orgnih.gov The geometry of these interactions is an offset or slipped-stack arrangement, which is typical for stabilizing π–π interactions. The halogen substituent on the benzene ring can influence the nature of these interactions; however, π–π stacking remains a dominant organizational force even in the presence of bromine. rsc.org

Table 2: π–π Stacking Interaction Parameters in a Related Bromobenzoate Compound

| Compound | Interacting Rings | Centroid-to-Centroid Distance (Å) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate | 3-bromophenyl ⋯ 3-bromophenyl | 3.6987 (10) | iucr.org, nih.gov |

These interactions, along with other weak forces like C—H⋯O and C—H⋯Br hydrogen bonds, generate extensive supramolecular architectures, such as infinite layers and chains, demonstrating the collective importance of weak interactions in defining the solid-state structure of bromobenzoate derivatives. iucr.orgnih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Carboxyanilinium bromide |

| 4-Aminobenzoic acid |

| 2-Amino-5-carboxyanilinium bromide |

| 4-Acetylanilinium bromide |

| Creatininium 3-aminobenzoate |

| Creatininium bromide |

| 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate |

| 3-Bromobenzoic acid |

| Ethyl 2-acetoxy-4-bromobenzoate |

| Ethyl 4-bromo-2-fluorobenzoate |

| Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate |

Applications of Ethyl 2-amino-4-bromobenzoate in Advanced Organic Synthesis

General Synthetic Intermediate for Diverse Chemical Structures

Ethyl 2-amino-4-bromobenzoate is widely recognized as a fundamental building block in organic synthesis. lookchem.comambeed.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The amino group can undergo various reactions, including acylation and diazotization, while the bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification.

This trifunctional nature allows for the construction of a vast range of chemical structures. For instance, it is a key precursor in the synthesis of 2-amino-4-bromobenzoic acid, another important intermediate used in the production of pharmaceuticals, agrochemicals, and dyestuffs. lookchem.comchemicalbook.com The conversion from the ethyl ester to the carboxylic acid is typically achieved with high yield through hydrolysis with sodium hydroxide in ethanol and water. lookchem.com

The strategic placement of the amino and bromo substituents on the aromatic ring also influences its reactivity, making it a valuable tool for creating specifically substituted aromatic compounds.

Building Block for Complex Molecule Construction

The inherent reactivity of this compound makes it an ideal starting point for the assembly of more intricate molecular architectures. ambeed.com The bromine atom, in particular, serves as a handle for introducing complexity through various metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

For example, the bromine can be replaced with aryl, heteroaryl, or alkyl groups via Suzuki coupling, or with various amines in a Buchwald-Hartwig reaction. These transformations are fundamental in modern organic synthesis and are frequently employed in the development of new materials and biologically active compounds. The ability to participate in such a wide range of coupling reactions underscores the importance of this compound as a versatile building block for constructing complex molecular frameworks.

Precursor in Pharmaceutical and Agrochemical Research Scaffolds

This compound and its derivatives are pivotal in the development of novel scaffolds for pharmaceutical and agrochemical research. lookchem.com The core structure of this compound is found within a variety of biologically active molecules. The amino and bromo functionalities allow for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and agrochemical development.

The related compound, 2-amino-4-bromobenzoic acid, is explicitly mentioned as an important raw material for pharmaceuticals and agrochemicals. lookchem.comchemicalbook.com This highlights the role of the core aminobromobenzoic acid scaffold in these fields. The versatility of this compound allows chemists to synthesize libraries of compounds for screening, accelerating the discovery of new therapeutic agents and crop protection chemicals.

Synthesis of Heterocyclic Systems

The strategic arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The amino group, being a nucleophile, can participate in cyclization reactions with suitable electrophiles to form nitrogen-containing rings.

One notable application is in the synthesis of quinazoline derivatives. For instance, the cyclocondensation of mthis compound with cyanamide in the presence of hydrochloric acid yields 2-amino-7-bromo-1H-quinazolin-4-one, a brominated quinazoline derivative. Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, making this synthetic route particularly valuable.

Potential for derivatization into novel heterocyclic frameworks (e.g., chromene derivatives)

The reactivity of this compound extends to its potential for derivatization into a variety of other novel heterocyclic frameworks. While direct synthesis of chromenes from this specific starting material is not extensively detailed in the provided context, the general principles of chromene synthesis often involve the reaction of a phenol with a suitable three-carbon component. The functional groups on this compound could be modified to facilitate such cyclizations.

More broadly, the synthesis of various heterocyclic compounds is a well-established application of related aminobenzoate derivatives. Multicomponent reactions, often under microwave irradiation, have been successfully employed to synthesize libraries of 2-amino-4H-chromenes from different starting materials. ias.ac.in This suggests that with appropriate functional group interconversions, this compound could serve as a precursor to a wider range of heterocyclic structures, including novel chromene derivatives.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for ethyl 2-amino-4-bromobenzoate often involve multi-step processes that may utilize harsh reagents or require stringent reaction conditions. A significant area of future research will be the development of more sustainable and efficient synthetic pathways. This includes the exploration of catalytic systems that can minimize waste and energy consumption.

One promising approach involves the use of palladium-catalyzed reactions. For instance, palladium-catalyzed amination of bromobenzoate derivatives presents a potential route. Research into optimizing catalysts, such as palladium(II) chloride, and ligands could lead to higher yields and milder reaction conditions. Another avenue is the investigation of domino reactions, where multiple bond-forming events occur in a single pot, thereby increasing atom economy and reducing purification steps. mdpi.com

The development of synthetic methods that avoid protecting groups is another key goal. For example, direct esterification of 3-amino-4-bromobenzoic acid with ethanol could be further optimized to improve yields and reduce side reactions.

Advanced Mechanistic Studies on Specific Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key areas of focus include:

Nucleophilic Aromatic Substitution: Detailed kinetic and computational studies can provide insights into the factors governing the regioselectivity and reactivity of nucleophilic substitution at the bromine-bearing carbon.

Metal-Catalyzed Cross-Coupling Reactions: Investigating the oxidative addition and reductive elimination steps in palladium- or copper-catalyzed reactions will be essential for developing more efficient catalysts. rsc.orgnih.gov Mechanistic studies on these transformations could involve the isolation and characterization of reaction intermediates. mdpi.com

Reductive Amination: Elucidating the mechanism of reductive amination to introduce various substituents on the amino group can lead to the synthesis of a wider range of derivatives with tailored properties. mdpi.com

Computational tools like Density Functional Theory (DFT) can be used to model reaction pathways and predict the electronic effects of substituents on reactivity.

Exploration of New Derivatization Pathways for Material Science Applications

The unique combination of functional groups in this compound makes it an attractive scaffold for the synthesis of novel materials. Future research will explore new derivatization pathways to create polymers and functional molecules with interesting optical, electronic, and mechanical properties.

Potential applications in material science include:

| Application Area | Potential Derivatization Strategy | Desired Properties |

| Conductive Polymers | Polymerization of derivatized monomers through cross-coupling reactions. The bromine atom's electron-withdrawing nature can enhance conductivity. | High charge carrier mobility, environmental stability. |

| Photoresponsive Materials | Incorporation into diarylethene or other photochromic frameworks via Suzuki coupling. mdpi.com | Reversible changes in color and fluorescence upon light irradiation. |

| Fluorescent Probes | Synthesis of derivatives containing fluorophores for sensing and imaging applications. | High quantum yield, sensitivity, and selectivity for specific analytes. researchgate.net |

| Mechanically Unique Crystals | Exploration of polymorphs and co-crystals to study the influence of intermolecular interactions on mechanical properties like elasticity and plasticity. researchgate.net | Tunable mechanical responses to external stimuli. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The adoption of green and sustainable chemistry principles is a major trend in chemical synthesis. Future research on this compound will increasingly focus on integrating its synthesis and derivatization with flow chemistry and other sustainable methodologies.

Flow microreactor systems offer several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. Investigating the synthesis of this compound and its derivatives in continuous flow reactors could lead to more efficient and reproducible manufacturing processes.

Furthermore, the use of greener solvents, catalysts, and reagents will be a key consideration. Research into reactions in water or other environmentally benign solvents, as well as the use of recyclable catalysts, will contribute to the development of more sustainable chemical processes.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-4-bromobenzoate, and how do reaction conditions affect yield?

Methodological Answer:

- Reflux method : A mixture of 2-amino-4-bromobenzoic acid, methanol, and concentrated sulfuric acid under reflux for 24 hours yields 86% product. Post-reaction steps include ethyl acetate extraction and sodium carbonate washing to isolate the ester .

- Alternative catalysis : Using tin(II) chloride in dichloromethane/ethyl acetate at 20°C achieves 93% yield, highlighting the role of mild reducing agents in avoiding over-reduction .

- Key considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity and acid catalyst concentration to minimize side products like hydrolysis intermediates.

Q. How can researchers validate the purity and structure of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Compare retention times to standards.

- Spectroscopy : Confirm structure via H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, ester CH at δ 1.3 ppm) and FT-IR (C=O stretch ~1700 cm) .

- Crystallography : For definitive confirmation, grow single crystals and solve the structure using SHELX software (SHELXL for refinement, SHELXS for solution) .

Q. What are the standard protocols for crystallographic analysis of this compound?

Methodological Answer:

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Measure at low temperature (e.g., 100 K) to reduce thermal motion.

- Structure refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen placement. Validate with Mercury software to visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data for this compound?

Methodological Answer:

- Systematic variation : Test parameters like catalyst loading (e.g., HSO vs. Lewis acids), solvent (protic vs. aprotic), and reaction time.

- By-product analysis : Use LC-MS to identify side products (e.g., unreacted acid or over-esterified derivatives). Adjust stoichiometry to favor esterification over competing pathways .

- Statistical design : Apply a factorial design (e.g., Box-Behnken) to model interactions between variables and identify optimal conditions .

Q. What strategies enable the use of this compound as an intermediate in multi-step syntheses?

Methodological Answer:

- Functional group compatibility : Protect the amino group (e.g., acetylation) before bromine substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

- Case study : Convert to 3-bromofluorenone via Friedel-Crafts acylation, leveraging the bromine atom for subsequent functionalization .

- Scale-up challenges : Optimize purification (e.g., column chromatography vs. recrystallization) to maintain yield at larger scales .

Q. How can researchers analyze intermolecular interactions in the crystal lattice of this compound?

Methodological Answer:

Q. What methodologies are recommended for studying the compound’s bioactivity?

Methodological Answer:

- Enzyme assays : Test inhibition of target enzymes (e.g., cytochrome P450) using fluorogenic substrates. Include positive controls (e.g., ketoconazole) .

- Antimicrobial screening : Use microdilution assays against Gram-negative bacteria (e.g., E. coli ATCC 25922). Report MIC values and compare to known antibiotics .

- Data rigor : Replicate experiments ≥3 times, use blinded analysis, and validate with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.